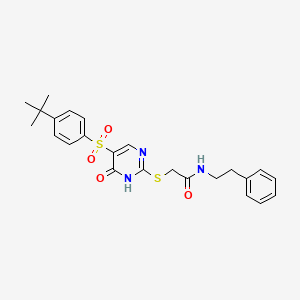

![molecular formula C24H22FN3O3S B2523560 N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252816-38-8](/img/structure/B2523560.png)

N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-1-yl group, a benzyl group, and an ethyl group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-1-yl group, for example, is a bicyclic structure with sulfur and nitrogen atoms in the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzyl group can participate in free radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence its polarity and solubility .Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2009) on related thieno[2,3-d]pyrimidine derivatives showcased their development as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating significant antitumor activity. The research highlights the synthetic approach and the X-ray crystal structure of these compounds, emphasizing their nanomolar GI50 values against tumor cells in culture, attributed to their high potency and spectrum of tumor inhibition (Gangjee et al., 2009).

Src Kinase Inhibitory and Anticancer Activities

In another study, Fallah-Tafti et al. (2011) investigated N-benzyl substituted acetamide derivatives, focusing on their Src kinase inhibitory and anticancer activities. The study provides insights into the structure-activity relationship, revealing that unsubstituted N-benzyl derivatives exhibited significant inhibition of c-Src kinase, highlighting potential avenues for anticancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial and Antituberculosis Activity

Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives to evaluate their antimicrobial and antituberculosis activity. This research underscores the versatility of nitrogen-containing heterocycles in medicinal chemistry and their potential in addressing infectious diseases, demonstrating that the synthesized compounds exhibit good antimicrobial activity and promising antituberculosis effects (Soni & Patel, 2017).

Insecticidal Activity Against Cotton Leafworm

Fadda et al. (2017) explored the synthesis of novel heterocycles incorporating a thiadiazole moiety, aiming to assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. Their work contributes to the development of agricultural chemicals, offering new compounds that could potentially serve as effective pesticides (Fadda et al., 2017).

Herbicidal Activity

Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, evaluating their herbicidal activities. The study found that most compounds exhibited better herbicidal activities against dicotyledonous weeds, highlighting potential applications in weed management (Wu et al., 2011).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3S/c1-2-26(14-17-6-4-3-5-7-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-8-10-19(25)11-9-18/h3-13,20,22H,2,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMUHINQOURNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2523479.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)

![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2523490.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)

![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)